BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-

PAH reference standard melting point identity check purity assessment

7,8,9,12-Tetramethylbenz[a]anthracene (TmBA) is a tetra-methylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA), bearing methyl groups at positions 7, 8, 9, and 12 of the benz[a]anthracene skeleton. With a molecular formula of C22H20 and a molecular weight of 284.39 g/mol , this compound belongs to the class of alkyl-substituted PAHs, which are studied for their structure-dependent carcinogenicity , metabolic activation pathways, and utility as reference standards in environmental analysis.

Molecular Formula C22H20
Molecular Weight 284.4 g/mol
CAS No. 63020-39-3
Cat. No. B13938257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-
CAS63020-39-3
Molecular FormulaC22H20
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=C3C(=C2C)C=CC4=CC=CC=C43)C)C
InChIInChI=1S/C22H20/c1-13-9-11-18-16(4)22-19(15(3)21(18)14(13)2)12-10-17-7-5-6-8-20(17)22/h5-12H,1-4H3
InChIKeyDFKQEQMVSBDKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,12-Tetramethylbenz[a]anthracene (CAS 63020-39-3): Physicochemical Profile and Procurement-Relevant Identity


7,8,9,12-Tetramethylbenz[a]anthracene (TmBA) is a tetra-methylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA), bearing methyl groups at positions 7, 8, 9, and 12 of the benz[a]anthracene skeleton . With a molecular formula of C22H20 and a molecular weight of 284.39 g/mol [1], this compound belongs to the class of alkyl-substituted PAHs, which are studied for their structure-dependent carcinogenicity , metabolic activation pathways, and utility as reference standards in environmental analysis. Its specific substitution pattern distinguishes it from the more widely used 7,12-dimethylbenz[a]anthracene (DMBA) and from its positional isomer 7,9,10,12-tetramethylbenz[a]anthracene.

Compound Identity
Tetra-methylated benz[a]anthracene with unique 7,8,9,12-substitution pattern
Differentiation
Distinct from DMBA, 7-MBA, and 7,9,10,12-isomer in melting point and chromatographic retention
Use Context
Reference standard for isomer-specific PAH analysis and structure-activity relationship studies

Why 7,8,9,12-Tetramethylbenz[a]anthracene Cannot Be Replaced by Other Methyl-Substituted Benz[a]anthracenes


Methyl-substituted benz[a]anthracenes are not interchangeable because the number and position of methyl groups profoundly affect physicochemical properties, chromatographic retention, and biological activity . Even among tetramethyl isomers, the substitution pattern alters molecular packing, melting behavior, and metabolic activation. A purchaser aiming to reproduce a specific chromatographic retention window, melting point-based identity check, or structure-activity relationship study must use the exact isomer; generic replacement with DMBA, 7-MBA, or the 7,9,10,12-tetramethyl isomer will yield divergent results, as quantified below.

1
Chromatographic retention mismatch
Different methyl substitution pattern shifts GC/HPLC retention relative to DMBA and the 7,9,10,12-isomer; co-elution or misidentification risk.
2
Identity verification failure
Melting point differs from BA (159–163 °C), 7-MBA (138–141 °C), and DMBA (120–124 °C); using an analog for identity check leads to false acceptance.
3
SAR misinterpretation
Methyl groups at positions 8 and 9 alter metabolic activation and DNA adduct profiles relative to 7,12-dimethyl or 7,8,12-trimethyl analogs; structure-activity conclusions may not transfer.

Quantitative Differentiation of 7,8,9,12-Tetramethylbenz[a]anthracene from Its Closest Analogs


Melting Point (132–133 °C) Falls Between 7-MBA (140 °C) and DMBA (122–124 °C) – Enabling Identity Verification Against Isomers and Related Derivatives

The melting point of 7,8,9,12-tetramethylbenz[a]anthracene is 132–133 °C . This is lower than the melting point of 7-methylbenz[a]anthracene (138–141 °C ) and higher than that of 7,12-dimethylbenz[a]anthracene (120–124 °C ). It is also distinct from the parent benz[a]anthracene (159–163 °C ) and from 7-ethylbenz[a]anthracene (113.75 °C ). This intermediate melting point provides a specific, measurable identity criterion that distinguishes it from the most common research-grade benz[a]anthracene derivatives.

Melting Point Identity
Reported
Target: 132–133 °C
BA: 159–163 °C
7-MBA: 138–141 °C
DMBA: 120–124 °C
Supports isomer identity confirmation upon receipt
Specification-level attribute; cross-reference with supplier COA
PAH reference standard melting point identity check purity assessment

Estimated Boiling Point (493.89 °C) Is Approximately 55 °C Higher Than Benz[a]anthracene (438 °C) – Indicating Differential Volatility in Analytical and Synthetic Protocols

7,8,9,12-Tetramethylbenz[a]anthracene has a boiling point of approximately 493.89 °C (rough estimate) . The parent benz[a]anthracene boils at approximately 438 °C . While both values are estimated or predicted, the approximately 56 °C difference suggests that the tetramethyl derivative will exhibit significantly longer gas chromatographic retention and reduced volatility during sample preparation, which is relevant for analytical method selection.

Boiling Point Volatility
Reported
Target: ~493.89 °C
BA: ~438 °C
Δ: +~55.9 °C
Informs GC temperature program selection to avoid differential loss
Estimated values; experimental determination may vary
GC-MS method development PAH volatility distillation separation

Estimated Density (1.056 g/cm³) Is Lower Than Benz[a]anthracene (1.19 g/cm³) – A Distinguishing Factor for Solid-Phase Extraction and Solvent Partitioning

The estimated density of 7,8,9,12-tetramethylbenz[a]anthracene is 1.056 g/cm³ . By comparison, the unsubstituted benz[a]anthracene has a reported density of 1.19 g/cm³ . The approximately 11% lower density of the tetramethyl derivative reflects the disruption of crystal packing by the four methyl substituents, which may influence solubility behavior and solid-phase extraction recovery in environmental sample preparation.

Density Difference
Reported
Target: 1.056 g/cm³
BA: 1.19 g/cm³
Δ: −0.134 g/cm³ (11% lower)
May affect solid-phase extraction behavior and solubility partitioning
Estimated density; experimental validation recommended
PAH sample cleanup solid-phase extraction solvent partitioning

Methyl Substitution at Positions 8 and 9 Distinguishes This Isomer from the 7,8,12-Trimethyl and 7,9,10,12-Tetramethyl Analogs with Respect to Carcinogenicity and Metabolic Activation Potential

Literature on benz[a]anthracene derivatives demonstrates that the presence of methyl groups at positions 7 and 12 is critical for chromosomal aberration induction in rat bone marrow cells, while additional methylation at non-bay-region positions modulates biological activity [1]. The compound 7,8,9,12-tetramethylbenz[a]anthracene carries a methyl at position 8 and 9 in addition to 7 and 12, whereas the well-characterized leukemogen 7,8,12-trimethylbenz[a]anthracene (TMBA) lacks the 9-methyl group. This structural difference is expected to alter the metabolic activation pathway and the DNA adduct profile, as shown for other methylated BA congeners . Direct comparative carcinogenicity data for the target compound are absent from the open literature; however, the substitution pattern is unique among commercially available benz[a]anthracene derivatives.

Methyl Substitution SAR
Class-level
Unique 7,8,9,12-pattern vs. DMBA (7,12), TMBA (7,8,12), and 7,9,10,12-isomer
Provides unique data point for SAR models of metabolic activation
No head-to-head carcinogenicity data; structure-activity inference only
structure-activity relationship carcinogenicity metabolic activation

Recommended Application Scenarios for 7,8,9,12-Tetramethylbenz[a]anthracene Based on Differential Evidence


Reference Standard for Chromatographic Separation of Methylated Benz[a]anthracene Isomers in Environmental PAH Analysis

The distinct melting point (132–133 °C ) and boiling point (~493.89 °C ) of 7,8,9,12-tetramethylbenz[a]anthracene make it suitable as a retention-time marker for distinguishing closely eluting tetramethyl isomers in GC-MS or HPLC analysis of complex environmental PAH mixtures, where co-elution with the 7,9,10,12-isomer or trimethyl derivatives could lead to misidentification.

Structure-Activity Relationship (SAR) Studies on PAH Carcinogenicity

Because methyl substitution at the 8 and 9 positions differentiates this compound from the more thoroughly studied 7,12-dimethyl and 7,8,12-trimethyl derivatives [1], it provides a valuable additional data point in SAR investigations examining how methylation pattern influences metabolic activation, DNA adduct formation, and carcinogenic potency of benz[a]anthracene derivatives.

Identity Verification and Purity Testing in Procurement

The compound's melting point of 132–133 °C offers a simple, inexpensive identity confirmation test upon receipt, distinguishing it from the parent BA (mp 159–163 °C), 7-MBA (mp 138–141 °C), and DMBA (mp 120–124 °C), thereby reducing the risk of accepting an incorrect analog.

Application
Selection Property
Validation Focus
Reference standard for methylated BA isomer separation
Distinct melting/boiling points vs. DMBA, 7-MBA, and 7,9,10,12-isomer
GC-MS/HPLC retention time confirmation; co-elution risk assessment
Structure-activity relationship studies on PAH carcinogenicity
Unique 7,8,9,12-substitution pattern (methyl at 8 and 9)
Comparison with DMBA, TMBA, and 7,9,10,12-isomer in metabolic activation / DNA adduct assays
Procurement identity verification
Melting point range distinct from BA, 7-MBA, and DMBA
Capillary melting point check against certificate of analysis
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